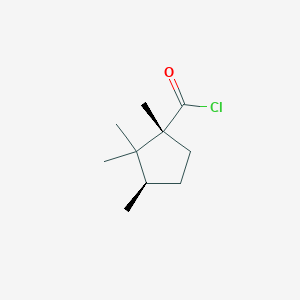
3,6-Bis(3-hexylthiophen-2-YL)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two 3-hexylthiophen-2-yl groups at the 3 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine typically involves the coupling of 3-hexylthiophene with a pyridazine precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bonds between the thiophene and pyridazine rings . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of an organotin reagent, such as trimethylstannylthiophene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as direct arylation polymerization (DArP). This method is cost-effective and environmentally friendly, as it avoids the need for pre-activation of C-H bonds and the use of toxic reagents . The reaction conditions typically involve the use of a palladium catalyst and a base, such as cesium carbonate, in a suitable solvent like tetrahydrofuran (THF) .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(3-hexylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(3-hexylthiophen-2-YL)pyridazine has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its favorable electronic properties.
Materials Science: Investigated for its potential use in the fabrication of flexible and lightweight electronic devices.
Wirkmechanismus
The mechanism of action of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine in electronic applications involves its ability to facilitate charge transport through its conjugated π-system. The thiophene rings provide a pathway for electron delocalization, while the pyridazine ring can interact with various molecular targets, enhancing the compound’s electronic properties . The molecular targets and pathways involved include interactions with electron-deficient or electron-rich species, which can modulate the compound’s conductivity and optoelectronic behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with bromine substituents on the thiophene rings.
2,5-Dihexadecyl-3,6-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole derivative with similar thiophene substituents.
Uniqueness
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. The hexyl groups enhance solubility in organic solvents, while the thiophene and pyridazine rings contribute to its electronic and optoelectronic properties .
Eigenschaften
CAS-Nummer |
872090-17-0 |
|---|---|
Molekularformel |
C24H32N2S2 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
3,6-bis(3-hexylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C24H32N2S2/c1-3-5-7-9-11-19-15-17-27-23(19)21-13-14-22(26-25-21)24-20(16-18-28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
InChI-Schlüssel |
GAWDXHDIVBCNGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)


![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)

